PLK1 Inhibitory Potency of PLK1-IN-5 Compared to Clinical-Stage PLK1 Inhibitors
PLK1-IN-5 inhibits PLK1 with an IC50 of less than 500 nM . In contrast, clinically evaluated ATP-competitive PLK1 inhibitors such as BI 2536 and volasertib exhibit sub-nanomolar potency (IC50 0.83 nM and 0.87 nM, respectively) [1]. This quantitative difference of more than 500-fold in biochemical potency defines a distinct pharmacological window.
| Evidence Dimension | PLK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 < 500 nM |
| Comparator Or Baseline | BI 2536 (IC50 0.83 nM) and volasertib (IC50 0.87 nM) |
| Quantified Difference | Target compound is >500-fold less potent than comparators |
| Conditions | Cell-free enzymatic assay (specific assay conditions not disclosed in available sources) |
Why This Matters
Researchers requiring a less potent PLK1 inhibitor for dose-response studies or to minimize potential on-target toxicity may preferentially select PLK1-IN-5 over highly potent clinical candidates.
- [1] Raab M, Krämer A, Strebhardt K, Sanhaji M. Comparative analysis of PLK1 inhibitors: BI 2536, volasertib, and GSK461364. Therapeutic Target Database (ID: PLK1). View Source
